

# **Application Notes and Protocols: Use of Calcium Iodate in Iodometric Titrations**

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Compound of Interest						
Compound Name:	Calcium iodate					
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## Introduction

**Calcium iodate**, Ca(IO<sub>3</sub>)<sub>2</sub>, is a stable, oxidizing inorganic compound that serves as a reliable source of iodate ions (IO<sub>3</sub><sup>-</sup>) in analytical chemistry.[1][2] Its application in iodometric titrations is primarily centered on the quantitative determination of reducing agents and for the standardization of titrants. This document provides detailed application notes and protocols for the use of **calcium iodate** in iodometric titrations, with a focus on the determination of the solubility product constant (Ksp) of **calcium iodate** and the quantification of ascorbic acid (Vitamin C).

lodometric titration is an indirect titration method where the concentration of an analyte is determined by measuring the amount of iodine consumed or produced.[3][4] In the context of **calcium iodate**, the iodate ion reacts with an excess of iodide ions in an acidic solution to liberate a stoichiometric amount of iodine (I<sub>2</sub>). This liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), using a starch indicator to detect the endpoint.[4][5]

#### **Principle Reactions:**

- Liberation of Iodine:  $IO_3^- + 5I^- + 6H^+ \rightarrow 3I_2 + 3H_2O[6]$
- Titration of Iodine:  $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}[7]$



The distinct color change at the endpoint, from a deep blue-black starch-iodine complex to a colorless solution, allows for precise quantitative analysis.[5][7]

# **Applications**

# Determination of the Solubility Product Constant (Ksp) of Calcium Iodate

A fundamental application of iodometric titration with **calcium iodate** is the determination of its own solubility product constant (Ksp). This experiment is crucial for understanding the solubility characteristics of this sparingly soluble salt.[5][8] The concentration of iodate ions in a saturated solution of **calcium iodate** is determined by titrating a known volume of the saturated solution with a standardized sodium thiosulfate solution.[5]

# **Quantification of Ascorbic Acid (Vitamin C)**

**Calcium iodate** can be used as a stable source of in-situ generated iodine for the determination of ascorbic acid.[6][9] Ascorbic acid is a strong reducing agent that reacts quantitatively with iodine.[9][10] This method is particularly useful in the pharmaceutical and food industries for quality control.

Reaction of Ascorbic Acid with Iodine:  $C_6H_8O_6$  (Ascorbic Acid) +  $I_2 \rightarrow C_6H_6O_6$  (Dehydroascorbic Acid) +  $2I^- + 2H^+[6]$ 

# Experimental Protocols Standardization of Sodium Thiosulfate Solution (approx. 0.1 M)

Objective: To accurately determine the concentration of a prepared sodium thiosulfate solution using a primary standard. While potassium iodate (KIO<sub>3</sub>) or potassium bi-iodate (KH(IO<sub>3</sub>)<sub>2</sub>) are commonly used primary standards, the principles are directly applicable to understanding the role of the iodate ion from **calcium iodate**.[11][12]

#### Materials:

Potassium iodate (KIO<sub>3</sub>), analytical grade, dried at 110°C



- Sodium thiosulfate pentahydrate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>·5H<sub>2</sub>O)
- Potassium iodide (KI)
- Hydrochloric acid (HCl), 2 M
- Starch indicator solution, 1%
- · Distilled or deionized water
- Analytical balance
- Volumetric flasks (250 mL, 500 mL)
- Burette (50 mL)
- Pipette (25 mL)
- Erlenmeyer flasks (250 mL)

#### Procedure:

- Preparation of Standard Potassium Iodate Solution (0.01 M):
  - Accurately weigh approximately 0.535 g of dried KIO<sub>3</sub>.
  - Dissolve the KIO₃ in a 250 mL volumetric flask with distilled water and dilute to the mark.
     Calculate the exact molarity.
- Preparation of Sodium Thiosulfate Solution (approx. 0.1 M):
  - Dissolve approximately 12.5 g of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>·5H<sub>2</sub>O in 500 mL of boiled and cooled distilled water. Store in a dark, stoppered bottle.
- Titration:
  - Pipette 25.00 mL of the standard KIO₃ solution into a 250 mL Erlenmeyer flask.



- Add approximately 1 g of solid KI and 5 mL of 2 M HCI. The solution will turn a deep yellow-brown due to the liberated iodine.[5]
- Titrate immediately with the prepared sodium thiosulfate solution until the color of the solution fades to a pale yellow.[11]
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.[11]
- Continue the titration dropwise, with constant swirling, until the blue color disappears completely, leaving a colorless solution. This is the endpoint.[5]
- Repeat the titration at least two more times to obtain concordant results (volumes agreeing within 0.1 mL).

Calculation of Molarity of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>:

Molarity of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> = (Molarity of KIO<sub>3</sub> × Volume of KIO<sub>3</sub> × 6) / (Volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)

The stoichiometry of the reaction is that 1 mole of  $IO_3^-$  produces 3 moles of  $I_2$ , which in turn react with 6 moles of  $S_2O_3^{2-}$ .

# **Protocol for Determination of Ksp of Calcium Iodate**

Objective: To determine the concentration of iodate ions in a saturated **calcium iodate** solution and calculate the Ksp.

#### Materials:

- · Saturated solution of calcium iodate
- Standardized sodium thiosulfate solution (from Protocol 3.1)
- Potassium iodide (KI)
- Hydrochloric acid (HCl), 2 M
- Starch indicator solution, 1%
- Filtration apparatus



- Burette (50 mL)
- Pipette (10 mL or 25 mL)
- Erlenmeyer flasks (250 mL)

#### Procedure:

- Sample Preparation:
  - Filter the saturated calcium iodate solution to remove any undissolved solid.
- Titration:
  - Pipette a known volume (e.g., 25.00 mL) of the clear, saturated calcium iodate solution into a 250 mL Erlenmeyer flask.[5]
  - Add approximately 1 g of solid KI and 5 mL of 2 M HCI.[5]
  - Titrate the liberated iodine with the standardized sodium thiosulfate solution following the same procedure as in the standardization (Protocol 3.1, step 3).

#### Calculations:

- Moles of S<sub>2</sub>O<sub>3</sub><sup>2-</sup> used: Moles = Molarity of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> × Volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> used (in L)
- Moles of IO<sub>3</sub><sup>-</sup> in the sample: Moles of IO<sub>3</sub><sup>-</sup> = (Moles of S<sub>2</sub>O<sub>3</sub><sup>2</sup>-) / 6
- Concentration of IO₃⁻ in saturated solution: [IO₃⁻] = Moles of IO₃⁻ / Volume of Ca(IO₃)₂ solution used (in L)
- Concentration of Ca<sup>2+</sup> in saturated solution: From the dissolution equilibrium: Ca(IO<sub>3</sub>)<sub>2</sub>(s)  $\rightleftharpoons$  Ca<sup>2+</sup>(aq) + 2IO<sub>3</sub><sup>-</sup>(aq) [Ca<sup>2+</sup>] = 0.5 × [IO<sub>3</sub><sup>-</sup>][5]
- Calculation of Ksp: Ksp = [Ca<sup>2+</sup>] [IO<sub>3</sub><sup>-</sup>]<sup>2</sup>

# **Data Presentation**

Table 1: Example Data for Standardization of Sodium Thiosulfate



Trial	Volume of KIO₃ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na₂S₂O₃ used (mL)
1	25.00	0.10	24.90	24.80
2	25.00	24.90	49.65	24.75
3	25.00	0.20	24.95	24.75
Average	24.77			

Table 2: Example Data for Ksp Determination of Calcium lodate

Trial	Volume of Saturated Ca(IO <sub>3</sub> ) <sub>2</sub> (mL)	Volume of Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> used (mL)	[IO₃ <sup>−</sup> ] (M)	[Ca²+] (M)	Ksp
1	25.00	15.50	Calculated	Calculated	Calculated
2	25.00	15.45	Calculated	Calculated	Calculated
3	25.00	15.55	Calculated	Calculated	Calculated
Average	Calculated				

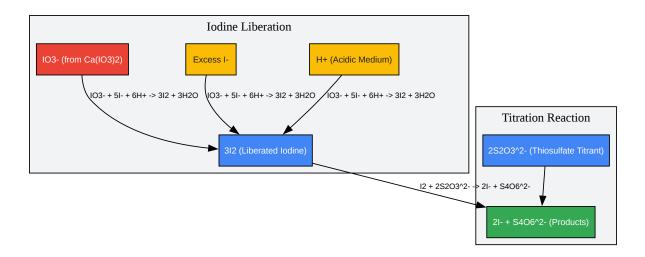
# **Visualizations**





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Caption: Experimental workflow for the iodometric determination of the Ksp of calcium iodate.



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Caption: Signaling pathway of the core reactions in the iodometric titration using iodate.



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